molecular formula C14H18N2O2 B4519642 N-allyl-4-(4-morpholinyl)benzamide

N-allyl-4-(4-morpholinyl)benzamide

Cat. No.: B4519642
M. Wt: 246.30 g/mol
InChI Key: FGUAOPHKRNDBQI-UHFFFAOYSA-N
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Description

N-allyl-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 246.136827821 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

N-allyl-4-(4-morpholinyl)benzamide derivatives serve as substrates or ligands in asymmetric synthesis. For example, they are involved in Mo-catalyzed asymmetric allylic alkylations, producing products with excellent enantioselectivities. These products can be further modified via double bond chemistry, including metathesis, to yield alpha-hydroxyamides after hydrolysis under basic conditions (Trost, Dogra, & Franzini, 2004). Similarly, they have been utilized in the palladium-catalyzed, enantioselective synthesis of chiral allylic amines, where ferrocenyloxazoline palladacycle catalysts facilitated the rearrangement of prochiral allylic N-(4-methoxyphenyl)benzimidates to yield chiral allylic N-(4-methoxyphenyl)benzamides with high yield and good enantiomeric excess (Anderson, Donde, Douglas, & Overman, 2005).

Material Science and Sensor Technology

In materials science, derivatives of this compound have been investigated for their potential in creating fluorescent sensors for detecting water content in organic solvents. The solvatochromic feature of these derivatives makes them suitable for incorporation into sensors that exhibit changes in fluorescence intensity in response to varying water contents, providing a method for precise and rapid water content determination with potential applications in industrial and environmental monitoring (Niu, Qin, Zeng, Gui, & Guan, 2007).

Medicinal Chemistry and Drug Design

In the field of medicinal chemistry, this compound derivatives have been explored for their biological activities. For instance, derivatives have shown antiproliferative activities against various cancer cell lines, indicating their potential as novel antiproliferative agents. The structure-activity relationship (SAR) analysis of these compounds has contributed to understanding their mechanism of action, particularly their ability to block specific signaling pathways and induce apoptosis in cancer cells (Wang, Xu, Xin, Lu, & Zhang, 2015).

Properties

IUPAC Name

4-morpholin-4-yl-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-7-15-14(17)12-3-5-13(6-4-12)16-8-10-18-11-9-16/h2-6H,1,7-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUAOPHKRNDBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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